molecular formula C14H20N6O3S2 B2374336 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 1428357-48-5

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2374336
CAS No.: 1428357-48-5
M. Wt: 384.47
InChI Key: FCLLFKBKSMNKNP-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a potent and selective investigational inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, with a particular focus on the PI3K-alpha (PI3Kα) isoform. The compound functions by competitively binding to the ATP-binding site of the PI3Kα kinase domain, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition effectively blocks the downstream activation of key signaling nodes such as AKT and mTOR, which are central regulators of cell proliferation, survival, and metabolism. Due to this mechanism, this chemical probe is a critical tool for elucidating the complex role of hyperactive PI3K signaling in disease contexts, most notably in oncology where the PIK3CA gene is frequently mutated. Researchers utilize this inhibitor in vitro to dissect pathway dynamics and to explore synthetic lethal interactions in various cancer cell models. Its high selectivity profile makes it exceptionally valuable for validating PI3Kα-specific phenotypes and for distinguishing its biological functions from those of other PI3K isoforms in complex cellular environments. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O3S2/c1-10-13(24-18-17-10)14(21)20-5-3-11(4-6-20)7-16-25(22,23)12-8-19(2)9-15-12/h8-9,11,16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLLFKBKSMNKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including mechanisms of action and structure-activity relationships (SAR).

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H20N6O3S2
Molecular Weight384.5 g/mol
CAS Number1428357-48-5

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound is related to a series of thiazole and thiadiazole derivatives that have shown promising results against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often range from 0.22 to 15.62 µg/mL against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Bactericidal Activity : The minimum bactericidal concentration (MBC) indicates that some derivatives can effectively kill bacteria, suggesting a robust antimicrobial action .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer properties:

  • Cell Line Studies : Compounds similar to this imidazole-thiadiazole hybrid have been tested against various cancer cell lines, including MCF-7 and HepG-2. Some exhibited IC50 values as low as 0.046 µM, indicating strong cytotoxic activity .
  • Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis, such as CDK9 and Mcl-1 . This suggests that the compound may induce apoptosis in cancer cells through multiple pathways.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Thiadiazole Moiety : The presence of the thiadiazole ring is crucial for biological activity, enhancing interactions with biological targets .
  • Substituents : Variations in substituents on the thiadiazole ring significantly influence potency. For instance, electron-donating groups have been associated with increased activity against cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to the target compound. Results indicated:

  • Effective Against Gram-positive Bacteria : Compounds demonstrated strong inhibitory effects on Gram-positive bacteria with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL .

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties:

  • Cell Viability Assays : The compound was tested against MCF-7 breast cancer cells, showing significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety participates in hydrolysis, alkylation, and coordination chemistry:

Reaction TypeConditionsProducts/OutcomesKey References
Acidic hydrolysisHCl (6M), reflux, 6–8 hrsImidazole-4-sulfonic acid + amine derivatives
Basic hydrolysisNaOH (2M), 80°C, 4 hrsSulfonate salts + methylamine
AlkylationK₂CO₃, DMF, alkyl halide, 60°CN-alkylated sulfonamides
Metal coordinationCuCl₂/ZnCl₂, ethanol, RTStable complexes (e.g., Zn²⁺)

Notable Findings :

  • Hydrolysis under acidic conditions proceeds with 72–85% conversion efficiency, depending on substituent steric effects.

  • Alkylation at the sulfonamide nitrogen selectively occurs in polar aprotic solvents (DMF/DMSO) with yields >70%.

Thiadiazole Ring Transformations

The 4-methyl-1,2,3-thiadiazole-5-carbonyl group undergoes electrophilic and nucleophilic reactions:

Reaction TypeReagents/ConditionsProductsKey References
Nucleophilic substitutionNH₂R, Et₃N, CH₂Cl₂, 0°C→RT5-amidothiadiazole derivatives
Electrophilic additionBr₂ (1 eq), CCl₄, 40°CBrominated thiadiazole adducts
Reductive cleavageLiAlH₄, THF, refluxThiolactam intermediates

Critical Observations :

  • Bromination at the thiadiazole C4 position occurs regioselectively (89% yield) due to electron-withdrawing effects of the carbonyl group.

  • LiAlH₄ reduction generates unstable thiol intermediates, requiring immediate trapping for downstream reactions .

Piperidine and Imidazole Interactions

The piperidine-methyl bridge and imidazole ring enable stereoselective modifications:

Piperidine Nitrogen Reactivity

Reaction TypeConditionsOutcomesKey References
AcylationAcCl, pyridine, 0°CN-acylpiperidine derivatives
Boc protection(Boc)₂O, DMAP, CH₂Cl₂tert-butoxycarbonyl-protected intermediates

Imidazole Ring Modifications

Reaction TypeReagentsProductsKey References
N-methylationCH₃I, K₂CO₃, acetone1,3-dimethylimidazolium salts
C-H functionalizationPd(OAc)₂, arylboronic acidArylated imidazole derivatives

Key Data :

  • Boc protection of the piperidine nitrogen achieves >90% yield with DMAP catalysis .

  • Palladium-mediated C-H arylation at the imidazole C2 position shows 65–78% yields under optimized Miyaura conditions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeCatalysts/ConditionsProductsKey References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-linked conjugates
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-arylated sulfonamides

Performance Metrics :

  • Suzuki couplings with electron-deficient aryl boronic acids achieve 82–91% yields.

  • Buchwald-Hartwig aminations require rigorous oxygen exclusion to prevent catalyst deactivation.

Physicochemical Stability Profile

Critical stability data under stress conditions:

ConditionDegradation PathwayHalf-Life (25°C)Key References
pH 1.2 (HCl)Sulfonamide hydrolysis3.2 hrs
pH 10.0 (NaOH)Imidazole ring opening1.8 hrs
UV light (254 nm)Thiadiazole photolysis6.5 hrs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences in structure, biological activity, and physicochemical properties between the target compound and analogous molecules:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound Source
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide Thiadiazole-carbonyl-piperidine, phenylmethanesulfonamide Not explicitly stated; inferred antimicrobial activity Replaces imidazole with phenyl group, altering solubility and target specificity
4-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide Thiadiazole, methylsulfonyl-piperidine Potential enzyme inhibition Lacks imidazole sulfonamide; methylsulfonyl group reduces hydrogen-bonding capacity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide Thiadiazole, isoxazole-carboxamide Antimicrobial, anticancer Isoxazole replaces imidazole, affecting aromatic interactions
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide Pyridine sulfonamide, thiadiazole Broad-spectrum biological activity Pyridine sulfonamide vs. imidazole sulfonamide; altered charge distribution
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide Benzimidazole, thiazole Anticancer, antimicrobial Benzimidazole and thiazole substituents instead of imidazole and thiadiazole

Detailed Research Findings

Activity Trends in Analogous Compounds

  • Antimicrobial Activity : Thiadiazole derivatives (e.g., target compound and ) show MIC values of 2–8 µg/mL against S. aureus, outperforming pyridine sulfonamide analogs (MIC 16–32 µg/mL) .
  • Enzyme Inhibition : Imidazole sulfonamides demonstrate IC₅₀ values of 0.5–5 µM against carbonic anhydrase IX, a cancer-associated enzyme, while benzimidazole analogs (e.g., ) show weaker inhibition (IC₅₀ >10 µM) .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

  • The synthesis involves multi-step reactions, including coupling of imidazole-sulfonamide and thiadiazole-carbonyl-piperidine moieties. Critical steps include:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., using Pd catalysts in DMF at 80–100°C) .
  • Thioether formation between piperidine and thiadiazole groups under basic conditions (K₂CO₃ in DMF) .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and crystallization .
    • Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1 molar excess of alkylating agents) and inert atmospheres to prevent oxidation .

Q. How can structural purity and identity of the compound be confirmed experimentally?

  • Analytical methods :

  • ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., imidazole protons at δ 7.8–8.2 ppm, sulfonamide NH at δ 10.5–11.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Elemental analysis : Ensure <0.4% deviation between calculated and observed C/H/N/S content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

  • Case study : If imidazole NH signals are absent in NMR, consider:

  • Tautomerism : Imidazole protons may exchange rapidly in DMSO-d₆, broadening signals. Use lower-temperature NMR (e.g., 25°C) .
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify hydrogen-bonding interactions .
    • IR analysis : Unexpected carbonyl stretches (e.g., 1680 cm⁻¹) may indicate residual solvent (DMF) or byproducts. Validate via TLC or HPLC .

Q. What computational and experimental approaches are optimal for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • Mutagenesis studies : Replace key groups (e.g., methyl on thiadiazole with CF₃) to assess impact on binding affinity .
  • Table : Example SAR modifications and outcomes:

ModificationObserved Effect (IC₅₀)Reference
Thiadiazole → oxadiazole10× loss in activity
Piperidine → pyrrolidineImproved solubility

Q. How can crystallographic data (e.g., bond lengths, angles) be refined to resolve disorder in the piperidine-thiadiazole moiety?

  • SHELXL refinement : Use anisotropic displacement parameters (ADPs) and restraints for disordered regions. Example commands:

  • AFIX 66 for piperidine ring geometry .
  • SIMU and DELU to model thermal motion .
    • Validation : Check R1/wR2 convergence (<5% difference) and Fo-Fc maps for residual electron density .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in coupling steps)?

  • Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (XPhos) for Suzuki coupling efficiency .
  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions in exothermic steps .

Methodological Notes for Experimental Design

  • Data contradiction analysis : Always cross-validate spectral data with at least two techniques (e.g., NMR + HRMS) .
  • Crystallography : Use WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .
  • Biological assays : Include positive controls (e.g., known sulfonamide inhibitors) and replicate experiments (n=3) to assess reproducibility .

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